4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one

Physical Chemistry Analytical Chemistry Crystallization

Sourcing authentic 4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one for Nortriptyline metabolite synthesis is challenging due to its specialized 4-bromo substitution. This compound is the validated intermediate for preparing certified Nortriptyline metabolite reference standards. • Enables unambiguous LC-MS/MS tracing via distinct Br isotopic signature. • Non-substitutable scaffold for p38 MAP kinase inhibitor SAR studies. • Ready-to-use with ≥98% purity; minimizes purification burden.

Molecular Formula C15H9BrO
Molecular Weight 285.13 g/mol
CAS No. 17044-50-7
Cat. No. B134669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one
CAS17044-50-7
Molecular FormulaC15H9BrO
Molecular Weight285.13 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C3=CC=CC=C3C2=O)Br
InChIInChI=1S/C15H9BrO/c16-14-9-10-5-1-2-6-11(10)15(17)13-8-4-3-7-12(13)14/h1-9H
InChIKeyWYAFINWXANSYGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one Overview


4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one (CAS 17044-50-7) is a brominated derivative of the dibenzosuberenone scaffold, a privileged tricyclic framework central to numerous pharmacologically active compounds. This specific compound is primarily recognized as a critical intermediate in the preparation of Nortriptyline metabolites, which are essential reference standards for pharmaceutical analysis and metabolic studies [1]. The bromine atom at the 4-position imparts distinct physicochemical properties and synthetic utility compared to the parent compound and other halogenated analogs, making it a non-substitutable building block in specific research contexts [2].

+ Nortriptyline metabolite synthesis intermediate
+ Bromine at 4-position enables key coupling step
+ Distinct isotopic pattern for analytical tracking

Why 4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one Cannot Be Replaced


The presence of a bromine atom at the 4-position of the dibenzosuberenone core is not a trivial modification. This specific substitution pattern is essential for enabling downstream chemical transformations, particularly in the synthesis of Nortriptyline metabolites, which are required for accurate pharmacokinetic and metabolic profiling [1]. Attempting to substitute 4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one with the unsubstituted 5H-dibenzo[a,d]cyclohepten-5-one (CAS 2222-33-5) or other halogenated variants (e.g., chloro or fluoro derivatives) would fundamentally alter the reaction pathway, leading to different products or significantly lower yields. The distinct physicochemical properties of the bromo-derivative, including a notably higher melting point and greater molecular weight, also dictate its handling, purification, and behavior in specific analytical or synthetic protocols, rendering generic substitution impractical and scientifically invalid .

4-Bromo derivative (target) vs Unsubstituted parent (CAS 2222-33-5) Bromine is essential for the metabolite synthesis route; substitution leads to different products or no reaction.
4-Bromo (mp 116 °C) vs 4-Chloro or 4-Fluoro analogs Reactivity and physicochemical profile differ; may not participate in required cross-couplings.
Distinct isotope signature vs Non-brominated analogs Loss of 1:1 M/M+2 pattern reduces analytical traceability in reaction monitoring.

4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one: Differentiating Evidence


Melting Point: Bromo vs. Parent

The introduction of a bromine atom at the 4-position results in a substantial increase in melting point compared to the unsubstituted parent compound, 5H-dibenzo[a,d]cyclohepten-5-one. This property is critical for compound purification and handling during synthesis .

Melting point
Class-level inference
Target: 116 °C
Parent: 87–88 °C
Δ +28–29 °C
Higher melting point may support easier recrystallization and solid-state handling.
Literature reported values; experimental conditions not specified.
Physical Chemistry Analytical Chemistry Crystallization

Boiling Point and Density Comparison

The addition of a heavy bromine atom significantly alters the compound's predicted boiling point and density relative to the unsubstituted parent. These differences are crucial when designing purification protocols or scaling up synthetic procedures .

Boiling point & density
Class-level inference
Target bp: 419.2±34.0 °C (predicted)
Parent bp: 210 °C (3 mmHg)
Predicted higher bp indicates reduced volatility, relevant for distillation and process safety design.
Not directly comparable due to different pressure conditions; predicted value for target.
Physical Chemistry Process Chemistry Distillation

Key Intermediate for Nortriptyline Metabolites

The primary application of 4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one is as a dedicated intermediate in the multi-step synthesis of Nortriptyline metabolites. These metabolites are essential reference materials for LC-MS/MS method development and validation in bioequivalence and pharmacokinetic studies [1]. The 4-bromo substituent is an integral part of the synthetic route and cannot be replaced by other halogens or the unsubstituted parent compound without fundamentally altering the reaction outcome.

Key intermediate role
Supporting evidence
Designated intermediate for Nortriptyline metabolites; bromine cannot be replaced.
Procurement is required for authentic metabolite reference standard preparation.
Synthetic route to Nortriptyline metabolites [REFS-1].
Medicinal Chemistry Metabolism Pharmaceutical Analysis

Molecular Weight and Isotopic Pattern

The presence of a single bromine atom confers a distinctive isotopic pattern and a significantly higher molecular weight (285.14 g/mol) compared to the parent compound (206.24 g/mol) and lighter halogen analogs . This feature is analytically valuable, as the compound can serve as an internal standard or a readily identifiable intermediate in complex reaction mixtures analyzed by LC-MS or GC-MS, where its unique mass and bromine isotopic signature (approximately 1:1 ratio for M and M+2 peaks) provide unambiguous identification [1].

MW & isotope pattern
Class-level inference
285.14 g/mol, 1:1 M/M+2 Br pattern
Unique mass and isotopic signature provide a clear analytical handle for tracking in LC/GC-MS.
Δ +78.9 g/mol vs. unsubstituted parent.
Analytical Chemistry Mass Spectrometry Isotope Labeling

4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one Applications


Nortriptyline Metabolite Reference Standard Synthesis

The primary and most critical application for 4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one is as an essential intermediate in the multi-step synthesis of Nortriptyline metabolites . These metabolites are required as certified reference standards for the development and validation of highly selective and sensitive LC-MS/MS methods used in clinical pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. Procuring this compound is non-negotiable for laboratories that need to produce these specific metabolites in-house.

Building Block for SAR Studies

The distinct physicochemical properties of the 4-bromo derivative, including its elevated melting point, higher molecular weight, and unique isotopic signature , make it a valuable tool in medicinal chemistry SAR campaigns. Researchers can use this compound as a starting material to explore how bromine substitution influences the binding affinity, selectivity, and pharmacokinetic properties of new dibenzosuberenone-based drug candidates, such as p38 MAP kinase inhibitors or tricyclic antidepressant analogs [1]. Its properties allow for clear differentiation from the parent scaffold in analytical assays.

Internal Standard for Analytical Methods

The compound's distinct mass (285.14 g/mol) and characteristic 1:1 bromine isotopic pattern make it an excellent candidate for use as an internal standard or process tracer in analytical chemistry . When developing HPLC, GC-MS, or LC-MS methods for the analysis of dibenzosuberenone-containing compounds or complex reaction mixtures, 4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one provides an easily distinguishable and quantifiable reference point, improving assay accuracy and precision without requiring expensive isotopically labeled materials.

Application
Selection Property
Validation Focus
Nortriptyline metabolite standard synthesis
4-Bromo intermediate with defined coupling reactivity
Metabolite identity and purity in LC-MS/MS bioanalytical method validation
SAR studies of dibenzosuberenone scaffolds
Halogen-dependent physicochemical and electronic profile
Binding affinity and selectivity trends in medicinal chemistry campaigns
Internal standard for analytical methods
Distinct mass (285.14) and 1:1 Br isotope pattern
Assay precision without isotopically labeled materials; chromatographic resolution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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